2-Fluoro-4-(3-nitrophenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLCAFGFFSUWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681381 | |
| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-85-7 | |
| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 2 Fluoro 4 3 Nitrophenyl Benzoic Acid
Retrosynthetic Analysis of the Biphenyl (B1667301) Carboxylic Acid Core
The design of a synthetic route for a target molecule like 2-Fluoro-4-(3-nitrophenyl)benzoic acid begins with a retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.comlibretexts.org
Disconnection Strategies for the Biaryl Linkage
The most prominent structural feature of this compound is the biphenyl core. Therefore, the primary retrosynthetic disconnection targets the C-C bond linking the two phenyl rings. vscht.cz This disconnection generates two key synthons: a nucleophilic phenyl synthon and an electrophilic phenyl synthon.
The logical synthetic equivalents for these synthons are typically an aryl halide and an organoboron compound (for Suzuki-Miyaura coupling), an organotin compound (for Stille coupling), or an organomagnesium compound (for Grignard-based couplings). For the target molecule, the most common disconnection strategy involves breaking the bond between the fluorinated benzoic acid ring and the nitrophenyl ring. This leads to two precursor molecules: 2-fluoro-4-halobenzoic acid and 3-nitrophenylboronic acid or a similar organometallic reagent. ajgreenchem.com
Functional Group Interconversion (FGI) in Retrosynthesis
Functional group interconversion (FGI) is a crucial strategy in retrosynthesis that allows for the conversion of one functional group into another to facilitate a key bond-forming reaction or to manage chemoselectivity. slideshare.netsolubilityofthings.comnumberanalytics.com In the context of this compound, several FGI steps can be envisioned.
For instance, the carboxylic acid group could be retrosynthetically derived from the oxidation of a methyl group. This FGI leads to the precursor 2-fluoro-4-(3-nitrophenyl)toluene. Similarly, the nitro group can be introduced at a later stage of the synthesis via an electrophilic aromatic substitution (nitration) reaction on a 2-fluoro-4-phenylbenzoic acid precursor. This approach can be advantageous if the nitro group is incompatible with the conditions of the biaryl coupling reaction. lumenlearning.com
Direct Synthesis Approaches to the Chemical Compound
Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming the key biaryl bond in the main synthetic transformation.
Classical Aromatic Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for the formation of C-C bonds between aryl moieties and is a primary method for synthesizing biphenyl derivatives. ajgreenchem.comajgreenchem.com The synthesis of this compound can be efficiently achieved by the palladium-catalyzed coupling of 2-fluoro-4-bromobenzoic acid with 3-nitrophenylboronic acid.
Typical conditions for this transformation involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate in a suitable solvent system, often a mixture of an organic solvent and water. ajgreenchem.comacs.org
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 2-Fluoro-4-bromobenzoic acid |
| Boronic Acid | 3-Nitrophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | DMF/H₂O (e.g., 3:1 v/v) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This table presents a generalized set of conditions based on typical Suzuki-Miyaura reactions for similar substrates.
Advanced One-Pot Synthesis Techniques
To improve efficiency and reduce waste, one-pot synthesis methodologies are increasingly being developed. For the synthesis of biphenyl carboxylic acids, one-pot procedures that combine the formation of the biaryl linkage with subsequent functional group manipulations are highly desirable. While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, general one-pot Suzuki coupling procedures for biphenyl carboxylic acids have been reported. These often involve performing the coupling reaction and a subsequent reaction, such as a saponification or oxidation, in the same reaction vessel without isolating the intermediate. acs.orgscirp.org
Multi-Step Synthesis Pathways
Multi-step syntheses provide an alternative and sometimes more practical approach to complex molecules, allowing for the introduction of functional groups in a controlled manner.
One plausible multi-step pathway to this compound involves the initial synthesis of a biphenyl precursor followed by functional group modification. A representative sequence could be:
Suzuki-Miyaura Coupling: Coupling of 2-fluoro-4-bromotoluene with 3-nitrophenylboronic acid to yield 2-fluoro-4-(3-nitrophenyl)toluene.
Oxidation: Oxidation of the methyl group on the resulting biphenyl intermediate to a carboxylic acid using a strong oxidizing agent like chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆).
Table 2: Example of a Multi-Step Synthesis Pathway
| Step | Reaction | Key Reagents | Product |
| 1 | Suzuki-Miyaura Coupling | 2-fluoro-4-bromotoluene, 3-nitrophenylboronic acid, Pd catalyst, base | 2-fluoro-4-(3-nitrophenyl)toluene |
| 2 | Oxidation | CrO₃, H₅IO₆, Acetonitrile (B52724) | This compound |
This table outlines a potential multi-step synthesis based on known chemical transformations.
Another viable multi-step route involves the nitration of a pre-formed biphenyl carboxylic acid. This would entail:
Suzuki-Miyaura Coupling: Reaction of 2-fluoro-4-bromobenzoic acid with phenylboronic acid to produce 2-fluoro-4-phenylbenzoic acid.
Nitration: Subsequent nitration of 2-fluoro-4-phenylbenzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pendant phenyl ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.
Strategies Involving Cross-Coupling Reactions
The formation of the biaryl scaffold of this compound is most efficiently achieved through carbon-carbon (C-C) bond-forming cross-coupling reactions. These methods offer a direct and modular approach by coupling two pre-functionalized aromatic rings. The primary strategy involves the palladium-catalyzed Suzuki-Miyaura coupling, though older, copper-catalyzed methods like the Ullmann reaction represent a potential alternative.
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for synthesizing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. mdpi.com The general transformation involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com
For the synthesis of this compound, the most logical disconnection approach involves the coupling of a 2-fluoro-4-halobenzoic acid derivative with (3-nitrophenyl)boronic acid. The halide on the benzoic acid component is typically bromide or iodide for optimal reactivity.
Figure 1: Proposed Suzuki-Miyaura Reaction for this compound

This figure illustrates the proposed synthetic route via Suzuki-Miyaura coupling.
The success of the Suzuki-Miyaura coupling heavily relies on the careful optimization of the catalytic system, which includes the palladium source, ligand, base, and solvent.
Palladium Source: A variety of palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), or pre-formed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com For challenging substrates, highly active pre-catalysts formed from a Pd(II) source and a specialized ligand are often employed. researchgate.net
Base: The choice of base is critical, especially when a free carboxylic acid is present on one of the substrates. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. rsc.orgrsc.org Cesium carbonate is often effective in difficult couplings due to its high solubility in organic solvents and the enhanced reactivity of the corresponding boronate species.
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. rsc.org Common solvent systems include dioxane/water, tetrahydrofuran (B95107) (THF)/water, and ethanol/water. mdpi.comrsc.org The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.
Below is a table summarizing typical catalytic systems used for Suzuki-Miyaura couplings of related aryl bromides containing carboxylic acids.
| Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1%) | K₂CO₃ | Water | rt | 96 | rsc.org |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1%) | K₂CO₃ | Water | rt | 97 | rsc.org |
| 4-Bromobenzoic acid | Phenylboronic acid | Supramolecular (Ad-L-PdCl₂) (0.5%) | Na₂CO₃ | H₂O/CH₃OH | rt | >99 | rsc.org |
| 4-Iodo-benzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.01%) | K₂CO₃ | Water | 70°C | 100 (conversion) | nih.gov |
The ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's activity and stability. For challenging substrates, such as those that are sterically hindered or electronically deactivated, the use of specialized ligands is essential. Electron-rich and bulky phosphine (B1218219) ligands have proven particularly effective. nih.gov
Buchwald Biaryl Phosphine Ligands: A class of ligands developed by Stephen Buchwald, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are known to confer unprecedented activity to palladium catalysts. researchgate.netnih.gov These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, allowing for reactions to be performed at low catalyst loadings and even at room temperature. nih.gov The steric bulk of these ligands facilitates the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition of the aryl halide. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki-Miyaura couplings. They form very stable bonds with the palladium center, creating robust catalysts that can overcome challenges posed by difficult substrates. nih.gov
The choice of ligand can dramatically impact the outcome of the reaction, as illustrated by the comparative data below for related couplings.
| Coupling Partners | Ligand | Catalyst Loading (mol%) | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| Aryl Halides + Arylboronic Acids | SPhos | 0.005 - 1 | Excellent | High activity for hindered biaryls and aryl chlorides. | nih.gov |
| Aryl Halides + Arylboronic Acids | 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine | 0.5 - 2 | Good to Excellent | Highlights the importance of ligand bulk and electron-donating ability. | nih.gov |
| Bromobenzene + Phenylboronic acid | PPh₃ | 2 (PdCl₂) + 6 (Ligand) | Low Conversion | Demonstrates the need for more advanced ligands for some substrates. | rsc.org |
| Benzoyl chloride + Phenylboronic acid | Nitrile-functionalized NHC | 0.1 | ~95 | Shows high efficacy of NHC ligands in related couplings. | nih.gov |
The synthesis of this compound presents specific challenges due to the electronic properties of its functional groups.
Electron-Withdrawing Groups: The target molecule contains two strong electron-withdrawing groups: a nitro group (-NO₂) and a fluoro group (-F). While electron-withdrawing groups on the aryl halide partner can facilitate the initial oxidative addition step, their presence on the boronic acid partner can slow the transmetalation step. Conversely, aryl bromides bearing a carboxyl group can sometimes form inactive complexes with the metal center, requiring longer reaction times or higher catalyst loadings. rsc.org
Carboxylic Acid Group: The free carboxylic acid can be problematic as it can be deprotonated by the base, potentially complicating the reaction. However, numerous studies have shown that Suzuki-Miyaura couplings on substrates containing free carboxylic acids are highly feasible without the need for protecting groups, provided the conditions are well-chosen. rsc.orgrsc.org The use of a water-soluble catalyst system with a ligand like glycine (B1666218) has been shown to be extremely effective for coupling aryl halides containing a carboxyl group. rsc.org
Steric Hindrance: The ortho-fluoro substituent provides steric hindrance around the reaction center, which can impede the approach of the palladium catalyst. This challenge is often overcome by using catalysts based on bulky biaryl phosphine ligands like SPhos or XPhos, which are designed to promote the coupling of sterically demanding substrates. nih.gov
While the Suzuki-Miyaura coupling is the method of choice, other reactions can, in principle, be used to form the necessary biaryl bond.
The Ullmann reaction is a classic method for biaryl synthesis that involves the copper-promoted coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.org The reaction is typically most effective when at least one of the aryl halides is activated by an electron-withdrawing group, such as a nitro group, which is relevant to the target molecule. wikipedia.org
Modern variations have been developed that use catalytic amounts of a soluble copper source in the presence of ligands (such as phenanthrolines or amino acids), allowing for milder reaction conditions. organic-chemistry.orgrsc.org Nickel and palladium have also been shown to catalyze Ullmann-type homocoupling reactions effectively. wikipedia.orgrsc.org While plausible, the Ullmann reaction is generally considered less versatile and functional-group-tolerant than palladium-catalyzed cross-couplings and is therefore a less common choice for complex syntheses. wikipedia.org
Alternative Carbon-Carbon Bond Forming Reactions
Negishi and Stille Coupling Applications
The construction of the biaryl core of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. numberanalytics.com These methods are foundational in modern organic synthesis for creating carbon-carbon bonds between aromatic rings. numberanalytics.com
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. numberanalytics.comresearchgate.net For the synthesis of the target molecule, a plausible route would involve the coupling of a 2-fluoro-4-halobenzoic acid derivative (where the halogen is typically bromine or iodine) with a (3-nitrophenyl)zinc halide. The Negishi coupling is noted for its high reactivity and tolerance of a wide array of functional groups, including the nitro (NO₂) group present in the desired product. orgsyn.org The reaction's efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govresearchgate.net
Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organohalide, catalyzed by palladium. numberanalytics.com A potential synthetic pathway could involve the reaction between a 2-fluoro-4-halobenzoic acid ester and (3-nitrophenyl)trialkylstannane. While effective, the toxicity of organotin compounds is a significant consideration for this method. numberanalytics.com
A strategic comparison of these coupling partners is outlined below:
| Feature | Aryl Halide Partner (Example) | Organometallic Partner (Example) |
| Negishi | Methyl 2-fluoro-4-bromobenzoate | (3-Nitrophenyl)zinc chloride |
| Stille | Ethyl 2-fluoro-4-iodobenzoate | Tributyl(3-nitrophenyl)stannane |
Following the coupling reaction to form the biphenyl skeleton, a hydrolysis step would be necessary to convert the ester protecting group into the final carboxylic acid.
Strategies Involving Aromatic Functional Group Transformations
An alternative to constructing the biaryl system directly is to perform functional group interconversions on a pre-existing biphenyl scaffold.
Nitration introduces a nitro group onto an aromatic ring, a key step if the starting material is a 2-fluoro-4-phenylbenzoic acid derivative. prepchem.com
Direct nitration typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. When nitrating a biphenyl system, the first phenyl ring acts as an ortho-, para-directing group for electrophilic substitution on the second ring. stackexchange.com However, the regiochemical outcome can be complex. For biphenyl itself, nitration often favors the ortho position over the para position. stackexchange.comrsc.org The presence of a deactivating carboxylic acid group and a moderately deactivating fluorine atom on the first ring would further influence the position of nitration on the second ring, generally making the reaction more difficult. stackexchange.com
To achieve specific regioselectivity, directed nitration strategies can be employed. These methods use directing groups to control the position of the incoming nitro group. While specific examples for this exact substrate are not prevalent, general principles suggest that the electronic properties of the existing substituents play a crucial role. The fluorine atom and the carboxylic acid group on the first ring are electron-withdrawing, deactivating that ring to electrophilic attack. Therefore, nitration is expected to occur on the unsubstituted phenyl ring. The directing influence of the substituted phenyl group would favor nitration at the ortho and para positions of the second ring. Achieving exclusive nitration at the meta-position (3'-position) through a direct approach is challenging and often results in a mixture of isomers. rsc.orgspu.edu
| Nitrating Agent | Conditions | Expected Outcome on a 2-Fluoro-4-phenylbenzoic acid precursor |
| HNO₃/H₂SO₄ | Standard nitrating mixture | Mixture of ortho-, para-, and potentially meta-nitro isomers on the unsubstituted ring. |
| NaNO₃/H₂SO₄ in Ac₂O | Milder conditions | May offer different isomer ratios. spu.edu |
Introducing the fluorine atom at a late stage is another viable synthetic strategy.
Nucleophilic aromatic substitution (SₙAr) can be used to introduce a fluorine atom. nih.gov This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., Cl, NO₂). libretexts.org
A hypothetical precursor for this route could be 2-chloro-4-(3-nitrophenyl)benzoic acid or 2-nitro-4-(3-nitrophenyl)benzoic acid. In this scenario, the nitro group on the second ring and the carboxylic acid would activate the first ring towards nucleophilic attack. A fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst in a polar aprotic solvent, would displace the leaving group to yield the final product. The efficiency of SₙAr reactions on polyfluoroarenes demonstrates the viability of C-F bond formation via this mechanism. nih.gov A similar strategy is seen in the synthesis of 2-fluoro-3-nitrobenzoic acid, where a fluorination reaction is a key step. wipo.int
Fluorination Methodologies
Balz-Schiemann and Related Reactions
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring. nih.govd-nb.info The reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. nih.govwisc.edu The general process involves three main steps:
Diazotization: A primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form an aryl diazonium salt. wisc.edu
Formation of Tetrafluoroborate Salt: The addition of fluoroboric acid (HBF₄) to the diazonium salt precipitates the corresponding aryl diazonium tetrafluoroborate. wisc.edu
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, causing it to decompose into the desired aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃). d-nb.infowisc.edu
This reaction is conceptually similar to the Sandmeyer reaction but is distinct in that it typically does not require a metal catalyst and proceeds through the generation of an aryl cation. nih.gov While direct fluorination of aromatic compounds is often too reactive and difficult to control, the Balz-Schiemann reaction offers a more manageable and preferred pathway for synthesizing many fluoroarenes, including derivatives of fluorobenzoic acid. wisc.edu
In the context of synthesizing this compound, the Balz-Schiemann reaction would be a plausible method for preparing a key fluorinated precursor. For instance, an appropriately substituted aminobenzoic acid could be converted to its corresponding fluoro derivative. Innovations in the reaction have introduced the use of other counterions, such as hexafluorophosphates (PF₆⁻), which can sometimes provide improved yields. nih.gov Greener approaches have also been developed, utilizing ionic liquids as the reaction medium to mitigate the risks of explosions on a large scale and simplify product purification. youtube.com
Carboxylation Reactions
The introduction of the carboxylic acid group is a critical step in the synthesis of this compound. This can be achieved through various methods, most notably by the oxidation of a precursor containing an alkyl group or through other direct carboxylation techniques.
Oxidation of Methyl or Other Alkyl Groups to Carboxylic Acids
A common and effective strategy for installing a carboxylic acid group on an aromatic ring is the oxidation of a benzylic methyl group. This transformation can be accomplished using strong oxidizing agents. One documented route to the final target compound involves the oxidation of 2-fluoro-4-(3-nitrophenyl)toluene using chromium-based reagents. guidechem.com Similarly, key precursors such as 2-fluoro-4-nitrobenzoic acid and 4-bromo-2-fluorobenzoic acid are readily synthesized by oxidizing their corresponding toluene (B28343) derivatives. nih.govucalgary.ca
Common oxidizing systems for this transformation include:
Potassium Permanganate (KMnO₄): Often used in aqueous basic or neutral conditions, followed by acidification. ucalgary.ca
Chromium Trioxide (CrO₃): Used in conjunction with other reagents like periodic acid in an organic solvent. guidechem.comucalgary.ca
Cobalt-Catalyzed Aerobic Oxidation: A greener alternative that uses molecular oxygen as the oxidant in the presence of a cobalt salt and a bromide source.
The table below summarizes reaction conditions for the oxidation of various toluene precursors relevant to the synthesis of the target molecule.
Table 1: Conditions for Oxidation of Aromatic Methyl Groups
| Starting Material | Oxidizing Agent(s) | Solvent(s) | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH | Water | 95 °C, 10 h | 2-Fluoro-4-nitrobenzoic acid | 73.7% | ucalgary.ca |
| 2-Fluoro-4-nitrotoluene | CrO₃, Periodic Acid | Acetonitrile | Exothermic, 1 h | 2-Fluoro-4-nitrobenzoic acid | 81% | ucalgary.ca |
| 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄ | Pyridine, Water | 90 °C, 3 h | 4-Bromo-2-fluorobenzoic acid | 73% | |
| 2-Fluoro-4-bromotoluene | O₂, Co(OAc)₂, NaBr | Acetic Acid | 130 °C, 1.2 MPa | 4-Bromo-2-fluorobenzoic acid | 88% | |
| 2-Fluoro-4-(3-nitrophenyl)toluene | CrO₃, Periodic Acid | Acetic Acid, Acetonitrile | 80 °C, 3 h | This compound | - | guidechem.com |
Other Carboxylation Approaches
Beyond the oxidation of alkyl groups, the carboxylic acid moiety can be introduced through direct carboxylation methods. A prominent example is the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with carbon dioxide (CO₂), typically in its solid form (dry ice).
This approach would involve a two-step sequence:
Formation of the Organometallic Reagent: A suitable aryl halide precursor, such as a bromo- or iodo-substituted 2-fluoro-4-(3-nitrophenyl)benzene, would be reacted with magnesium metal (for a Grignard reagent) or an organolithium compound (for a lithiated species).
Reaction with Carbon Dioxide: The resulting highly nucleophilic organometallic compound is then added to solid carbon dioxide. The organometallic reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt.
Acidic Work-up: Subsequent treatment with an aqueous acid protonates the carboxylate salt to yield the final carboxylic acid. nih.govucalgary.ca
This method is advantageous as it builds the molecule by forming a C-C bond and directly installs the desired functional group. The reactivity of Grignard reagents is derived from the highly polarized C-Mg bond, making them potent nucleophiles. nih.gov While effective, the preparation requires anhydrous conditions to prevent the reactive organometallic intermediate from being quenched by water. nih.govucalgary.ca Recent developments have explored mechanochemical (ball-milling) approaches to Grignard reactions with gaseous CO₂, which can reduce solvent usage and reaction times. nih.govguidechem.com
Synthesis of Precursors and Intermediate Compounds
Synthesis of Substituted Halobenzoic Acids
A substituted halobenzoic acid serves as one of the two key partners in the Suzuki coupling. 2-Fluoro-4-bromobenzoic acid is a frequently used precursor for this purpose. guidechem.com It can be synthesized via the oxidation of the corresponding toluene derivative, as detailed in the section above. Other methods for synthesizing halobenzoic acids include the direct halogenation of a benzoic acid starting material. For example, 2-fluoro-5-bromobenzoic acid can be prepared by treating o-fluorobenzoic acid with N-bromosuccinimide (NBS) in sulfuric acid.
Table 2: Representative Synthesis of a Substituted Halobenzoic Acid Precursor
| Reaction | Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Yield | Purity | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| Bromination | o-Fluorobenzoic acid | NBS, H₂SO₄ | Dichloromethane (DCM) | 25-30 °C, 1 h | 2-Fluoro-5-bromobenzoic acid | 75.5% | 99.0% | |
| Oxidation | 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄ | Pyridine, Water | 90 °C, 3 h | 4-Bromo-2-fluorobenzoic acid | 73% | - |
Synthesis of Nitrophenylboronic Acids and Derivatives
The second essential component for the Suzuki coupling is an arylboronic acid. For the target molecule, this is 3-nitrophenylboronic acid. guidechem.com This compound is commercially available and serves as a reactant in various cross-coupling reactions.
3-Nitrophenylboronic acid can be synthesized from 3-nitroaniline. The synthesis of nitrophenylboronic acids by direct nitration of phenylboronic acid can be challenging, as it often produces a mixture of ortho and meta isomers, with only trace amounts of the para isomer. This makes the nitration route less suitable for para-substituted products but viable for obtaining the meta-substituted isomer required here. The carbon-boron bond can be sensitive to electrophilic cleavage, which is a competing reaction during nitration.
Table 3: Properties of a Key Boronic Acid Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point | Reference(s) |
|---|---|---|---|---|---|---|
| 3-Nitrophenylboronic acid | 13331-27-6 | C₆H₆BNO₄ | 166.93 g/mol | White to light yellow crystal powder | 284-285 °C (dec.) |
Novel and Emerging Synthetic Routes
In addition to traditional methods, research is exploring more innovative and sustainable synthetic pathways for compounds like this compound. These emerging routes aim to improve efficiency, selectivity, and reduce the environmental impact of the synthesis.
Photochemical and Electrochemical Synthesis Approaches
Photochemical methods offer a unique avenue for the synthesis of nitroaromatic compounds. The photohydroxynitration of biphenyl derivatives by nitrate (B79036) ions has been studied, indicating that photochemical processes can facilitate the introduction of both hydroxyl and nitro groups. rsc.org While not a direct synthesis of the target compound, this suggests the potential for light-induced reactions in the nitration of biphenyl systems. The mechanism often involves the generation of highly reactive species upon photoexcitation, which can lead to selective functionalization. rsc.org For instance, photoirradiation of nitrobenzene (B124822) derivatives in the presence of alkyl thiols has been shown to produce sulfonamides through a proposed photoreaction mechanism. researchgate.net
Electrochemical synthesis is gaining traction as a green and efficient alternative for preparing nitroaromatic compounds. rsc.org This method uses electricity to drive chemical reactions, often avoiding harsh reagents. The electrochemical reduction of nitroaromatic compounds is a well-studied area, which can be tuned to yield various products, including anilines and hydroxylamines. acs.org More relevant to the synthesis of the target compound is the electrochemical nitration of aromatic compounds. This can be achieved through the anodic oxidation of nitrite to generate the nitrating agent NO2 in situ. nih.gov This approach offers a safer and more controlled nitration process compared to traditional methods using mixed acids. nih.gov The electrochemical synthesis of alkyl nitroaromatic compounds has also been demonstrated through the oxidation of σ-complexes, showcasing the versatility of electrochemistry in functionalizing aromatic rings. acs.orgnih.gov
Enzyme-Catalyzed or Biocatalytic Pathways
Biocatalysis is an emerging field in chemical synthesis that utilizes enzymes or whole-cell microorganisms to perform chemical transformations with high selectivity and under mild conditions. rsc.org For the synthesis of nitroaromatic compounds, enzymatic nitration presents a green alternative to classical chemical methods. nih.gov
Enzymes such as peroxidases and cytochrome P450s have been shown to catalyze nitration reactions. jetir.orgnih.gov For example, horseradish peroxidase (HRP) can be used in a non-aqueous system with NaNO2 and H2O2 to nitrate aromatic compounds. nih.gov These enzymatic reactions often exhibit high regioselectivity, favoring nitration at the ortho and para positions of activating substituents. nih.gov Cytochrome P450 enzymes, like those from the TxtE subfamily, can utilize molecular oxygen and nitric oxide to nitrate aromatic substrates such as L-tryptophan. nih.gov The mechanism is thought to involve an iron(III)-peroxynitrite intermediate. nih.gov
The biocatalytic synthesis of nitrobenzoic acids has been demonstrated. For instance, the biotransformation of p-aminobenzoic acid to p-nitrobenzoic acid can be achieved using whole-cell biocatalysts. rsc.org While a direct enzymatic synthesis of this compound has not been reported, these findings suggest the feasibility of developing a biocatalytic route. Such a pathway could involve a multi-enzyme cascade within a microbial host to produce the target molecule from simpler, renewable feedstocks. nih.gov The challenges in this area include expanding the substrate scope of known nitrating enzymes and controlling the regioselectivity of the nitration on a complex biphenyl system. acs.org
Green Chemistry Considerations in the Synthesis of the Chemical Compound
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety. Key areas of focus include the selection of environmentally benign solvents and the development of more sustainable catalysts.
Solvent Selection and Replacement
The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the context of the Suzuki-Miyaura coupling, a key step in one of the synthetic routes to this compound, traditional solvents like tetrahydrofuran (THF) are often used, which are classified as hazardous. acs.org To address this, research has focused on identifying greener alternatives.
Recent studies have shown that solvents like 2-Me-THF and tert-amyl alcohol can be effective green solvents for nickel-catalyzed Suzuki-Miyaura couplings. nih.govacs.orgnih.gov For palladium-catalyzed reactions, isopropyl acetate (i-PrOAc) has been identified as a recommended environmentally friendly solvent. acs.org Aqueous media have also been explored for Suzuki-Miyaura reactions, which can offer significant environmental benefits. rsc.orgtcichemicals.com The use of water as a solvent can be facilitated by water-soluble catalysts and ligands. rsc.org
For the nitration step, traditional methods often employ concentrated sulfuric acid, which poses significant environmental and safety risks. sibran.ru Greener nitration methodologies aim to reduce or eliminate the use of such harsh acids. One approach is the use of dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium, which can be recycled, thus minimizing waste. nih.gov Solvent-free mechanochemical processing, where reactants are milled together, represents another innovative approach to avoid the use of solvents altogether in nitration reactions. tandfonline.com
The following table provides a comparative overview of traditional versus green solvents for key synthetic steps.
| Synthetic Step | Traditional Solvents | Green Alternative Solvents |
| Suzuki-Miyaura Coupling | Tetrahydrofuran (THF), Toluene | Isopropyl acetate (i-PrOAc), 2-Me-THF, tert-Amyl alcohol, Water |
| Nitration | Concentrated Sulfuric Acid | Recyclable liquefied gases (e.g., 1,1,1,2-tetrafluoroethane), Solvent-free (Mechanochemical) |
Catalyst Development for Reduced Environmental Impact
Catalyst design plays a pivotal role in developing greener synthetic routes. For the Suzuki-Miyaura coupling, the development of recyclable palladium catalysts is a key area of research to minimize metal contamination in the final product and reduce costs. tandfonline.comtandfonline.comacs.org Polymer-supported palladium catalysts have been shown to be effective, stable, and easily separable from the reaction mixture, allowing for multiple reuse cycles. tandfonline.comtandfonline.com Magnetic nanoparticles can also be used as a support for palladium catalysts, enabling easy separation using an external magnet. asianpubs.org
In the realm of nitration, the development of solid acid catalysts is a major focus for replacing corrosive and hazardous liquid acids like sulfuric acid. ncl.res.in Solid acids are generally easier to handle, less corrosive, and can be recycled. Various materials have been investigated as solid acid catalysts for aromatic nitration, including:
Zeolites rsc.org
Silica-impregnated sulfuric acid researchgate.net
Modified clays (B1170129) sibran.ru
Sulfated zirconia acs.org
Mo(VI)-supported TiO2–ZrO2 mixed-metal oxides acs.org
These solid acid catalysts can offer high activity and, in some cases, improved regioselectivity compared to traditional methods. rsc.org For instance, modified sulfated zirconia catalysts have shown good performance in toluene nitration, with the potential for recyclability. acs.org Another green nitrating system involves the use of urea (B33335) nitrate with concentrated sulfuric acid, which is considered a milder and safer alternative to mixed acid nitration. rasayanjournal.co.inresearchgate.net
The table below summarizes some of the developments in greener catalysts for the synthesis of this compound.
| Synthetic Step | Traditional Catalyst System | Greener Catalyst Developments |
| Suzuki-Miyaura Coupling | Homogeneous Palladium catalysts (e.g., Pd(PPh3)4) | Recyclable polymer-supported Pd catalysts, Pd on magnetic nanoparticles |
| Nitration | Concentrated H2SO4/HNO3 (mixed acid) | Solid acid catalysts (Zeolites, modified clays, sulfated zirconia), Urea nitrate/H2SO4 |
Atom Economy and Waste Minimization Strategies
The principles of green chemistry are integral to modern synthetic route design, emphasizing the reduction of waste and maximization of resource efficiency. nih.gov For the synthesis of this compound via the Suzuki-Miyaura pathway, several strategies for improving atom economy and minimizing waste are critically important.
Atom Economy
Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. greenchemistry-toolkit.orgtudelft.nl For the Suzuki coupling of 2-fluoro-4-bromobenzoic acid with 3-nitrophenylboronic acid, the calculation is as follows:
Molecular Weight of 2-fluoro-4-bromobenzoic acid (C₇H₄BrFO₂): 219.01 g/mol
Molecular Weight of 3-nitrophenylboronic acid (C₆H₆BNO₄): 166.93 g/mol
Molecular Weight of this compound (C₁₃H₈FNO₄): 261.21 g/mol
The theoretical atom economy is calculated as:
While this value is respectable for a cross-coupling reaction, it highlights that a significant portion of the reactant mass is converted into byproducts. The primary stoichiometric byproducts are derived from the boronic acid leaving group and the salt formed from the base and the halide (e.g., potassium bromide if potassium carbonate or phosphate is used).
Waste Minimization
Beyond theoretical atom economy, practical waste generation is assessed by metrics like the Environmental (E) factor and Process Mass Intensity (PMI), which account for all materials used, including solvents, catalysts, and workup chemicals. greenchemistry-toolkit.orgtudelft.nl Key strategies to minimize waste in this synthesis include:
Catalyst Optimization and Recycling: Palladium is a costly and toxic precious metal, making its efficient use and recovery paramount. mdpi.com Minimizing the catalyst loading to parts-per-million (ppm) levels is a primary goal. youtube.com The development of highly active catalysts and robust ligands allows for high turnover numbers, reducing the amount of palladium required. researchgate.net Furthermore, using heterogeneous catalysts, such as palladium nanoparticles supported on carbon (Pd/C) or encapsulated in polymers, facilitates easy separation from the reaction mixture by filtration, allowing the catalyst to be recycled and reused for multiple batches. mdpi.comutrgv.edunanochemres.org This significantly reduces heavy metal waste. nih.gov
Solvent Selection: Solvents typically account for the largest proportion of non-product mass in a chemical process. nih.gov Shifting from traditional volatile organic compounds (VOCs) to greener solvents is a key waste reduction strategy. Aqueous systems, such as water-ethanol mixtures, have proven effective for Suzuki couplings and offer benefits in terms of safety and environmental impact. nanochemres.org Advanced methods using micellar catalysis in water can create "nanoreactors" that enhance reaction rates and allow for easy product isolation by simple filtration, with the potential to recycle the aqueous catalyst-surfactant solution, leading to near-zero waste generation. youtube.com
Byproduct Management: While stoichiometric byproducts from the boronic acid and base are unavoidable in the Suzuki reaction, their environmental impact can be considered. The use of bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) results in the formation of relatively benign inorganic salts. nih.gov
| Strategy | Approach | Green Chemistry Benefit | Reference |
|---|---|---|---|
| Catalyst Management | Use of highly active Pd catalysts with advanced ligands; employing heterogeneous or encapsulated catalysts (e.g., Pd/C, Pd in MOFs). | Reduces required catalyst loading, minimizes toxic palladium waste, and allows for catalyst recovery and reuse. | mdpi.comresearchgate.netutrgv.edunih.gov |
| Solvent Choice | Replacing traditional organic solvents (e.g., toluene, DMF) with greener alternatives like water, ethanol/water mixtures, or employing micellar catalysis. | Reduces volatile organic compound (VOC) emissions, lowers process mass intensity (PMI), and can simplify product purification. | youtube.comnanochemres.orgnih.gov |
| Reaction Pathway | Utilizing the Suzuki-Miyaura coupling over older methods like stoichiometric metal-mediated oxidations (e.g., with CrO₃). | Avoids the generation of large quantities of toxic heavy metal waste and demonstrates superior atom economy. | tudelft.nl |
Energy Efficiency in Reaction Design
Energy consumption is a significant factor in the sustainability and cost of a chemical synthesis. Designing energy-efficient reaction protocols is a core principle of green chemistry. nih.gov
Traditional palladium-catalyzed cross-coupling reactions often require elevated temperatures and long reaction times to proceed to completion, which represents a substantial energy input. youtube.com However, significant progress has been made in designing more energy-efficient processes for syntheses like that of this compound.
Advanced Catalytic Systems: The evolution of palladium catalysts and ligands is central to improving energy efficiency. Highly active catalysts, such as those incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can significantly lower the activation energy of the reaction. numberanalytics.comnih.gov This allows the synthesis to be performed under much milder conditions, sometimes even at room temperature, drastically reducing heating requirements. nih.gov These advanced catalysts can also accelerate reaction rates, shortening reaction times from many hours to less than an hour, further decreasing energy consumption. numberanalytics.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable tool for enhancing energy efficiency. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. utrgv.edu This can translate to significant energy savings, especially at the laboratory and pilot plant scales.
| Parameter | Traditional Approach | Energy-Efficient Approach | Reference |
|---|---|---|---|
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) with lower activity. | Highly active Pd catalysts with advanced ligands (e.g., bulky phosphines, NHCs). | numberanalytics.comnih.gov |
| Temperature | Often requires elevated temperatures (e.g., >80-100 °C). | Can proceed at mild temperatures (e.g., ambient to 65 °C). | nih.govyoutube.com |
| Reaction Time | Several hours to over 24 hours. | Reduced to minutes or a few hours. | numberanalytics.comutrgv.edu |
| Energy Source | Conventional heating (oil bath, heating mantle). | Microwave irradiation or operation at ambient temperature. | utrgv.edu |
Reaction Chemistry and Chemical Transformations of 2 Fluoro 4 3 Nitrophenyl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, reduction, decarboxylation, and salt formation. The electronic nature of the biphenyl (B1667301) system, influenced by the electron-withdrawing nitro group and the fluorine atom, impacts the reactivity of this carboxyl group. nih.gov
Esterification and Amidation Reactions
The conversion of the carboxylic acid group of 2-Fluoro-4-(3-nitrophenyl)benzoic acid into esters and amides is a fundamental transformation for creating derivatives with altered physical, chemical, and biological properties.
Esterification: Standard esterification methods are applicable to aromatic carboxylic acids and are expected to be effective for this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common approach. cas.org Microwave-assisted esterification catalyzed by N-fluorobenzenesulfonimide has also been reported as an efficient method for aryl acids. nist.gov While specific examples for the direct esterification of this compound are not prevalent in the surveyed literature, related compounds such as 2-fluorobenzoic acid have been converted to their corresponding esters, for instance, the (4-nitrophenyl)methyl ester. sci-hub.se Another related compound, 2-fluorobenzoic acid, 4-nitrophenyl ester, has also been documented. bldpharm.com
Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid. Common methods include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine. aiche.org Titanium(IV) chloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines, including functionalized anilines. libretexts.org For example, the reaction of phenylacetic acid with 2-fluoroaniline (B146934) mediated by TiCl₄ proceeds in good yield. libretexts.org Another approach involves the use of germanium amides to convert acid fluorides, which can be generated in situ from carboxylic acids, directly into amides. researchgate.net
Table 1: General Methods for Esterification and Amidation
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine, Coupling Agent (e.g., EDC) or conversion to acid chloride | Amide |
| Amidation | Amine, TiCl₄, Pyridine, 85 °C | Amide |
Reduction to Alcohol and Aldehyde Derivatives
The selective reduction of the carboxylic acid group in the presence of a reducible nitro group is a key challenge.
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol. Due to the presence of the nitro group, strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) might also reduce the nitro functionality. Therefore, more chemoselective reagents are preferred. Borane (BH₃) complexes, such as BH₃·THF, are known to selectively reduce carboxylic acids in the presence of nitro groups. sigmaaldrich.com Another common strategy involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced to the alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com The combination of NaBH₄ with iodine (I₂) has been reported to effectively reduce various benzoic acids, including 4-nitrobenzoic acid, to their corresponding alcohols with high chemoselectivity. sigmaaldrich.comchemicalbook.com The existence of the related compound (2-fluoro-4-nitrophenyl)methanol (B1287130) as a commercially available product suggests that the reduction of the corresponding carboxylic acid is a feasible and established process. nih.govnih.gov
Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It typically involves the conversion of the carboxylic acid to a derivative that is more easily reduced but stable enough to prevent over-reduction to the alcohol. One such method is the formation of a Weinreb amide, followed by reduction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H). Alternatively, the carboxylic acid can be reduced to the primary alcohol, which is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide, and it usually requires significant energy input in the form of heat. mdpi.com The stability of the resulting carbanion intermediate plays a crucial role; electron-withdrawing substituents on the aromatic ring can facilitate this reaction. researchgate.netmdpi.comresearchgate.net
For this compound, both the fluorine atom and the nitro group are electron-withdrawing, which would be expected to lower the thermal stability of the molecule and make decarboxylation more accessible compared to unsubstituted benzoic acid. researchgate.net Studies on the decarboxylation of biphenyl carboxylic acids have shown that the reaction can lead to the corresponding biphenyl, though side reactions like ketonization to form fluorenone can also occur, particularly at high temperatures (340-400 °C). bldpharm.com The decarboxylation of halogenated aromatic carboxylic acids has been achieved by heating with water at temperatures between 80-180 °C, sometimes in the presence of another acid. rsc.org While specific conditions for the decarboxylation of this compound have not been detailed in the literature reviewed, heating in a high-boiling point solvent, potentially with a copper-based catalyst, represents a plausible pathway. researchgate.net
Salt Formation and Coordination Chemistry
As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. These salts can be simple alkali metal salts or can involve coordination to metal centers, leading to more complex structures.
The carboxylate group is an excellent ligand in coordination chemistry, capable of binding to metal ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging). youtube.com This property allows for the construction of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netyoutube.comgoogle.com
Reactions of the Fluorine Substituent
The fluorine atom on the aromatic ring is a site for nucleophilic aromatic substitution, a key reaction for modifying the biphenyl core.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. sigmaaldrich.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. sigmaaldrich.com
In this compound, the fluorine atom is the leaving group. The primary activating group is the nitro substituent. Although the nitro group is on the adjacent phenyl ring, its strong electron-withdrawing nature can be transmitted through the biphenyl π-system, thereby activating the ring containing the fluorine for nucleophilic attack. The carboxylic acid group (or its deprotonated carboxylate form) also influences the ring's electron density and reactivity. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, and subsequently, the fluoride (B91410) ion is eliminated. sigmaaldrich.com
A wide range of nucleophiles can participate in SNAr reactions, including amines, alkoxides, and thiolates. For instance, the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849) proceeds at elevated temperature and pressure to substitute one of the fluorine atoms. While direct SNAr examples on this compound are scarce in the literature, the principles of SNAr suggest that it should be susceptible to reaction with various nucleophiles under appropriate conditions, leading to a diverse array of substituted biphenyl derivatives.
Influence on Aromatic Ring Reactivity
The reactivity of the two aromatic rings in this compound is significantly influenced by the electronic properties of their respective substituents. Both rings are generally deactivated towards electrophilic aromatic substitution due to the presence of electron-withdrawing groups. minia.edu.eglibretexts.org
The first ring, a 2-fluoro-4-carboxy-substituted phenyl group, is deactivated by two separate mechanisms. The carboxylic acid group (-COOH) withdraws electron density through both inductive and resonance effects. libretexts.org Similarly, the fluorine atom, despite having electron pairs available for resonance donation, exerts a powerful electron-withdrawing inductive effect due to its high electronegativity, which deactivates the ring. libretexts.org
The second ring, the 3-nitrophenyl group, is strongly deactivated by the nitro group (-NO2). The nitro group withdraws electron density powerfully through both resonance and inductive effects, making the ring significantly less nucleophilic than benzene. libretexts.orgsolubilityofthings.com
Conversely, the presence of these electron-withdrawing groups, particularly the fluorine and nitro substituents, activates the rings towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group and positioned ortho and para to activating groups (in a nucleophilic sense), is susceptible to displacement by strong nucleophiles. nih.gov
Reactions of the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine.
Reduction to Amino and Other Nitrogen-Containing Functional Groups
The most common reaction of the nitro group in aromatic compounds is its reduction to a primary amine (-NH2). This transformation is fundamental in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing one. masterorganicchemistry.com The reduction of the nitro group in this compound to yield 2-Fluoro-4-(3-aminophenyl)benzoic acid can be achieved using several standard methods. These typically involve either catalytic hydrogenation or dissolving metal reductions. masterorganicchemistry.comunimi.it
Commonly employed methods include the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel is also a highly effective method. masterorganicchemistry.com
Stepwise reduction is also possible under controlled conditions. Using milder reducing agents or adjusting the pH can allow for the isolation of intermediates such as N-arylhydroxylamines (R-NHOH) and nitroso compounds (R-N=O). libretexts.org For instance, reduction with zinc metal in the presence of ammonium (B1175870) chloride, which provides a buffered, near-neutral pH, is known to favor the formation of N-arylhydroxylamines. libretexts.org
| Reagent System | Reaction Type | Typical Product | Reference |
|---|---|---|---|
| H₂, Pd/C (or PtO₂, Raney Ni) | Catalytic Hydrogenation | Amine | masterorganicchemistry.com |
| Sn, HCl | Dissolving Metal Reduction | Amine | masterorganicchemistry.com |
| Fe, HCl | Dissolving Metal Reduction (Béchamp Reduction) | Amine | unimi.it |
| Zn, NH₄Cl | Controlled Reduction | Hydroxylamine (B1172632) | libretexts.org |
| NaBH₄, Transition Metal Catalyst | Hydride Reduction | Amine | unimi.it |
Transformations to Other Nitro-Derived Functionalities
Beyond complete reduction to an amine or partial reduction to a hydroxylamine, the nitro group can be transformed into other nitrogen-containing functionalities. Under specific conditions, particularly in alkaline media, bimolecular reduction products can be formed. libretexts.org These reactions often involve the condensation of intermediates like nitrosoarenes and arylhydroxylamines.
Possible products arising from such pathways include:
Azoxy compounds (Ar-N=N(O)-Ar): Formed from the condensation of a nitrosoarene and a hydroxylamine.
Azo compounds (Ar-N=N-Ar): Typically formed by the reduction of azoxy compounds.
Hydrazo compounds (Ar-NH-NH-Ar): Formed by the reduction of azo compounds.
These bimolecular products can themselves be further reduced to the corresponding amine using strong reducing agents like tin and hydrochloric acid. libretexts.org While these reactions are well-documented for simple nitroarenes like nitrobenzene (B124822), they represent potential reaction pathways for this compound under appropriate, often basic, reduction conditions. unimi.itlibretexts.org
Reactions Involving the Biphenyl Core
Electrophilic Aromatic Substitution on the Unsubstituted Ring
The term "unsubstituted ring" in this context refers to the 3-nitrophenyl moiety, which carries only the nitro group and the link to the other phenyl ring. This ring is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro group. minia.edu.egsolubilityofthings.com Any electrophilic substitution reaction, such as further nitration or halogenation, would require harsh reaction conditions. rsc.org
The regiochemical outcome of such a substitution is governed by the directing effects of the existing substituents. The nitro group is a strong meta-director. The other phenyl ring acts as a bulky, weakly activating ortho-, para-directing group. However, the deactivating effect of the nitro group is dominant. Therefore, an incoming electrophile would be directed to the positions meta to the nitro group, which are positions 2, 4, and 6 of that ring. Since position 1 is the point of attachment to the other ring and position 3 is occupied by the nitro group, substitution would likely occur at the 2, 4, or 6 positions of the 3-nitrophenyl ring, with steric hindrance from the other ring influencing the final product distribution. Studies on the nitration of biphenyl itself show a preference for substitution at the ortho and para positions, but the presence of a deactivating nitro group fundamentally alters this preference toward meta-substitution on the nitrated ring. rsc.org
Directed Functionalization of the Biphenyl System
While electrophilic substitution is challenging, the biphenyl system can be functionalized through directed reactions, particularly on the fluorinated benzoic acid ring. The carboxylic acid group is a powerful directing group for ortho-C–H bond functionalization. sioc-journal.cn This strategy uses the carboxyl group to direct a transition metal catalyst (e.g., palladium, rhodium) to activate the C-H bonds at the positions ortho to the carboxyl group (the 3- and 5-positions).
In this compound, this would correspond to functionalization at:
The C-3 position: This C-H bond is situated between the fluoro and carboxylic acid substituents.
The C-5 position: This C-H bond is adjacent to the carboxylic acid group.
This approach allows for the controlled introduction of a wide range of new substituents (e.g., alkyl, aryl, or other functional groups) at specific locations, bypassing the limitations of classical electrophilic substitution. Such methods are highly valuable in synthetic chemistry as they often avoid the need for pre-functionalized starting materials and extra steps for installing and removing directing groups. sioc-journal.cn
Mechanistic Investigations of Key Transformations
Mechanistic studies are crucial for optimizing reaction conditions and understanding the formation of byproducts. For a molecule like this compound, key transformations include its palladium-catalyzed synthesis and the reduction of its nitro group.
Kinetic studies provide quantitative data on how reaction rates are influenced by the concentration of reactants, catalysts, and temperature. While specific kinetic data for the transformations of this compound are not extensively documented in publicly available literature, general principles from related systems can be applied.
Suzuki-Miyaura Coupling: The synthesis of this compound typically involves a Suzuki-Miyaura coupling between an aryl halide (e.g., 2-fluoro-4-bromobenzoic acid) and a boronic acid (e.g., 3-nitrophenylboronic acid). The rate of this reaction is influenced by several factors, including the nature of the palladium catalyst, the ligands, the base, and the solvent. Computational studies on similar systems suggest that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The presence of an electron-withdrawing fluorine atom on the aryl halide can affect the rate of this step.
Nitro Group Reduction: The reduction of the nitro group to an amine is another key transformation. The rate of this reaction depends on the reducing agent and the reaction conditions. For catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), the reaction rate is typically dependent on the hydrogen pressure, the concentration of the substrate, and the catalyst loading. For reductions using stoichiometric reagents like tin(II) chloride, the rate is primarily dependent on the concentration of the nitro compound and the reducing agent.
A hypothetical kinetic experiment for the reduction of this compound with tin(II) chloride could yield data as presented in the interactive table below. Such data would typically show that the reaction rate increases with the concentration of both the substrate and the reducing agent, indicating a likely second-order rate law.
| Experiment | Initial [Substrate] (mol/L) | Initial [SnCl₂] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.05 | 0.15 | 1.2 x 10⁻⁵ |
| 2 | 0.10 | 0.15 | 2.4 x 10⁻⁵ |
| 3 | 0.05 | 0.30 | 4.8 x 10⁻⁵ |
The identification of reaction intermediates is fundamental to understanding the stepwise mechanism of a chemical transformation.
Suzuki-Miyaura Coupling Intermediates: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a series of palladium-containing intermediates. commonorganicchemistry.comstrategian.comacsgcipr.org Following the initial oxidative addition of the aryl halide to a Pd(0) complex, a Pd(II) intermediate is formed. This is followed by transmetalation with the boronic acid, which involves the exchange of the halide and the organic group from the boronic acid on the palladium center. This step often proceeds via an intermediate where the boronic acid is activated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the biphenyl product and regenerate the Pd(0) catalyst. strategian.comacsgcipr.org For the synthesis of this compound, these intermediates would involve palladium complexes bearing the fluorinated benzoic acid and nitrophenyl fragments.
Nitro Group Reduction Intermediates: The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. The generally accepted pathway, known as the Haber-Lukashevich mechanism, involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). organic-chemistry.org This is followed by further reduction to a hydroxylamine (Ar-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (Ar-NH₂). In the context of this compound, these intermediates would be 2-fluoro-4-(3-nitrosophenyl)benzoic acid and 2-fluoro-4-(3-(hydroxyamino)phenyl)benzoic acid. The presence of these intermediates can sometimes be detected by careful monitoring of the reaction mixture using techniques like spectroscopy or chromatography.
The choice of catalysts and reagents is critical in directing the outcome and efficiency of chemical reactions.
Palladium Catalysts in Suzuki-Miyaura Coupling: In the synthesis of this compound via Suzuki-Miyaura coupling, a palladium catalyst is essential. thieme.de A common catalyst used for this type of reaction is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The phosphine (B1218219) ligands stabilize the palladium center and influence its reactivity. The steric and electronic properties of the ligands can affect the rates of the oxidative addition and reductive elimination steps. The choice of ligand can be crucial, especially when dealing with substrates that have multiple functional groups.
The Role of the Base in Suzuki-Miyaura Coupling: A base is a crucial component of the Suzuki-Miyaura reaction. Its primary role is to activate the organoboronic acid, making it more nucleophilic and facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
Reducing Agents for the Nitro Group: For the reduction of the nitro group in this compound, the choice of reducing agent is critical to ensure chemoselectivity.
Tin(II) Chloride (SnCl₂): This is a classic reagent for the reduction of aromatic nitro groups. strategian.comacsgcipr.org It is often used in acidic or alcoholic solutions. A key advantage of SnCl₂ is its general tolerance of other functional groups, such as halogens (like the fluorine atom in the target molecule) and carboxylic acids, which are typically not reduced under these conditions. strategian.com The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV).
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a widely used and often very clean method for nitro group reduction. commonorganicchemistry.com The reaction is heterogeneous, with the nitro compound adsorbing onto the surface of the palladium catalyst where it reacts with adsorbed hydrogen. A potential challenge with catalytic hydrogenation is the possibility of reducing other functional groups or, in some cases, causing dehalogenation. However, Pd/C is often effective for the selective reduction of nitro groups in the presence of aryl fluorides.
The table below summarizes the roles of key catalysts and reagents in the transformations of this compound.
| Transformation | Reagent/Catalyst | Role |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Catalyzes the C-C bond formation through a cycle of oxidative addition, transmetalation, and reductive elimination. |
| Suzuki-Miyaura Coupling | K₂CO₃ (or other base) | Activates the boronic acid to facilitate the transmetalation step. |
| Nitro Group Reduction | SnCl₂ | Stoichiometric reducing agent that selectively reduces the nitro group to an amine. |
| Nitro Group Reduction | Pd/C, H₂ | Heterogeneous catalyst system for the selective reduction of the nitro group via hydrogenation. |
Derivatives and Analogues of 2 Fluoro 4 3 Nitrophenyl Benzoic Acid
Synthesis of Chemically Modified Derivatives
The synthesis of derivatives from 2-Fluoro-4-(3-nitrophenyl)benzoic acid involves targeted reactions at its carboxylic acid, nitro group, or aromatic rings.
The carboxylic acid group is readily converted into ester and amide derivatives through standard organic chemistry protocols.
Esterification: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Microwave-assisted methods have also been developed to improve reaction yields and times for similar substituted benzoic acids. researchgate.net
Amidation: The formation of amides generally proceeds through a two-step sequence. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide derivative.
Table 1: General Synthesis of Ester and Amide Derivatives
| Derivative | Reactants | Reagents | General Product Structure |
|---|---|---|---|
| Ester | This compound, Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | 2-Fluoro-4-(3-nitrophenyl)benzoate |
| Amide | this compound, Amine (R-NH₂) | 1. SOCl₂ or (COCl)₂ 2. Amine | N-substituted-2-fluoro-4-(3-nitrophenyl)benzamide |
Modification of the nitro group is a key transformation for generating important analogues.
Reduced Analogues: The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) to form 2-fluoro-4-(3-aminophenyl)benzoic acid. This transformation can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium (Pd) catalyst. The resulting amino-analogue is a crucial intermediate for further functionalization, including the synthesis of heterocyclic structures.
Oxidized Analogues: Further oxidation of the parent compound is not a common synthetic route, as the existing functional groups are already in relatively high oxidation states. The primary focus for this class of analogues lies in the reduction of the nitro moiety.
Introducing additional halogen atoms onto the biaryl scaffold can be accomplished through electrophilic aromatic substitution. However, the reactivity of the aromatic rings is significantly influenced by the existing substituents. Both aromatic rings are deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitro and carboxylic acid groups. lumenlearning.comminia.edu.eglibretexts.orglibretexts.org Any further substitution, such as chlorination or bromination, would require harsh reaction conditions. The position of the new substituent would be directed by the existing groups, primarily to the meta position relative to the strongest deactivating groups. libretexts.orglibretexts.org
Nitrogen-containing heterocycles are a major class of compounds in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comnih.govmdpi.com Derivatives of this compound, particularly its reduced amino-analogue, serve as valuable precursors for synthesizing such heterocyclic systems. For example, the presence of both an amino group (after reduction) and a carboxylic acid group within the same molecule allows for intramolecular cyclization reactions to form fused ring systems like quinazolinones or benzoxazinones, which are important scaffolds in drug discovery.
Structure-Reactivity Relationships in Chemical Reactions (non-biological)
The chemical reactivity of this compound and its derivatives is governed by the electronic properties of its substituents. These properties determine the electron density of the aromatic rings and, consequently, their susceptibility to chemical attack.
The substituents on the biaryl system—fluoro, carboxylic acid, and nitro groups—all influence the molecule's reactivity, primarily through inductive and resonance effects. minia.edu.eglibretexts.org
Fluoro Group (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M). While the inductive effect typically dominates, making the ring less reactive than benzene (deactivating), the resonance effect directs incoming electrophiles to the ortho and para positions. nih.gov
Carboxylic Acid Group (-COOH): This group is strongly deactivating. It withdraws electron density from the aromatic ring through both induction (due to the electronegative oxygen atoms) and resonance. libretexts.org This deactivation makes electrophilic aromatic substitution more difficult and directs incoming groups to the meta position.
Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing and deactivating groups. lumenlearning.comminia.edu.eglibretexts.org It strongly deactivates the aromatic ring to which it is attached through both potent inductive and resonance effects (-I and -M), making it millions of times less reactive than benzene in nitration reactions. lumenlearning.comlibretexts.org It is a strong meta-director. libretexts.orglibretexts.org
Table 2: Electronic Effects of Substituents
| Substituent | Ring Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|---|
| Fluoro (-F) | 2 | Electron-withdrawing (-I) | Electron-donating (+M) | Weakly Deactivating | Ortho, Para |
| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |
| **Nitro (-NO₂) ** | 3' | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |
Steric Effects on Reaction Pathways
The synthesis of this compound and its derivatives, often achieved through Suzuki-Miyaura cross-coupling, is notably influenced by steric effects. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds to form biaryl compounds. topicsonchemeng.org.my However, the efficiency of this reaction can be diminished when using substrates with significant steric hindrance. topicsonchemeng.org.my
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of the Suzuki-Miyaura coupling, bulky substituents on either the boronic acid or the aryl halide can decrease the reaction's reactivity. The steric hindrance of organoboranes, for instance, is a known factor that can lead to lower yields.
Research into Suzuki coupling reactions with large, sterically hindered substrates has shown that the choice of ligand and catalyst is crucial for achieving satisfactory yields. topicsonchemeng.org.my For example, in the coupling of sterically demanding partners, specialized palladium catalysts and ligands may be required to facilitate the reaction. The development of efficient methods for sterically demanding Suzuki-Miyaura coupling reactions is an active area of research, with catalysts like Pd/BI-DIME being developed to synthesize extremely hindered biaryls.
The table below illustrates the impact of different ligands on the yield of a sterically hindered Suzuki coupling reaction, highlighting the importance of ligand choice in overcoming steric challenges.
| Ligand | Catalyst | Yield (%) |
| Tricyclohexylphosphine (PCy3) | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Low |
| Triphenylphosphine (PPh3) | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Low |
| 4-(2-(diphenylphosphino)phenyl)morpholine | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Good to Satisfactory |
This data is illustrative of general findings in sterically hindered Suzuki couplings and not specific to the synthesis of this compound.
Isomers and Their Distinct Chemical Properties/Synthesis
Isomers are compounds that have the same molecular formula but different structural arrangements. In the case of fluoronitrobenzoic acids, a simpler class of related compounds, various isomers exist with distinct properties and synthesis routes. Understanding these isomers provides insight into the potential isomeric landscape of the more complex this compound.
For instance, several isomers of fluoronitrobenzoic acid are commercially available or have documented synthesis methods. The position of the fluorine, nitro, and carboxylic acid groups on the benzene ring significantly influences the chemical properties of the molecule.
The synthesis of these isomers often involves multi-step processes. For example, the synthesis of 2-fluoro-3-nitrobenzoic acid can start from o-methylphenol, proceeding through nitration, chlorination, fluorination, and finally oxidation to yield the desired product. wipo.int The synthesis of 3-nitro-4-fluoro-benzoic acid, on the other hand, can be achieved by the nitration of p-fluoro-benzoic acid. prepchem.com
The distinct properties of these isomers are evident in their physical characteristics, such as melting points, and their reactivity in subsequent chemical transformations. For example, the fluorine atom in 2-fluoro-5-nitrobenzoic acid is susceptible to nucleophilic aromatic substitution, making it a useful precursor for synthesizing various heterocyclic compounds.
Below is a table comparing some isomers of fluoronitrobenzoic acid:
| Isomer Name | Molecular Formula | CAS Number | Melting Point (°C) | Key Synthesis Precursor |
| 2-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 113024384 (Patent) | Not specified | o-Methylphenol wipo.int |
| 2-Fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 403-24-7 | 174.5–176.0 | 2-Fluoro-4-nitrotoluene chemicalbook.com |
| 2-Fluoro-5-nitrobenzoic acid | C₇H₄FNO₄ | 7304-32-7 | 142-144 | Not specified |
| 3-Nitro-4-fluorobenzoic acid | C₇H₄FNO₄ | 453-71-4 | 123-124 | p-Fluoro-benzoic acid prepchem.com |
| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 453-71-4 | Not specified | Not specified |
The versatile structure of this compound allows for the creation of numerous derivatives and analogues. The presence of the carboxylic acid, fluorine, and nitro functional groups provides multiple reaction sites for modification.
The carboxylic acid group can be converted into esters, amides, and acid chlorides, opening avenues for a wide range of derivatives. The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can influence the electronic properties and metabolic stability of molecules derived from this acid.
Analogues of this compound can be synthesized by varying the substituents on the biphenyl (B1667301) core. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule. Similarly, the position of the fluorine and carboxylic acid groups can be altered to create a library of related compounds with potentially different biological activities or material properties.
A search for related compounds reveals a variety of substituted nitrobenzoic acids and their derivatives, indicating a broad chemical space around this structural motif.
The table below lists some related compounds to illustrate the diversity of derivatives and analogues.
| Compound Name |
| 2-Fluoro-3-methyl-5-nitrobenzoic acid |
| 2-Fluoro-5-methyl-4-nitrobenzoic acid |
| 2,6-Difluoro-4-nitrobenzoate |
| 5-Amino-2-fluoro-4-nitro-benzoic acid |
| 2-Fluoro-4,5-dinitrobenzoic acid |
| 2,4-Difluoro-6-nitrobenzoic acid |
| 3-Nitro-2,4,6-trifluorobenzoic acid |
This list is indicative of the types of analogues and derivatives that exist within the broader class of fluoronitrobenzoic acids.
Advanced Characterization and Structural Elucidation Techniques for 2 Fluoro 4 3 Nitrophenyl Benzoic Acid
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer precise information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to deduce the connectivity and spatial relationships of atoms. For 2-Fluoro-4-(3-nitrophenyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its complex structure.
In ¹H NMR spectroscopy of this compound, the protons on the two aromatic rings and the carboxylic acid group give rise to distinct signals. The aromatic protons are expected to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro and carboxyl groups. The single proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift, often above δ 12 ppm.
The protons on the 2-fluorobenzoic acid moiety and the 3-nitrophenyl ring will exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons and the fluorine atom. These patterns are crucial for assigning each proton to its specific position in the molecule.
Table 1: Expected ¹H NMR Signal Characteristics for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (COOH) | > 12 | Broad Singlet (br s) | Exchangeable with D₂O. |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound contains 13 distinct carbon atoms, and each is expected to produce a unique signal. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the δ 165-175 ppm range. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a distinct doublet. The other aromatic carbons will resonate in the approximate range of δ 110-150 ppm. The presence of the electron-withdrawing nitro group further influences the chemical shifts of the carbons on the nitrophenyl ring.
Table 2: Expected ¹³C NMR Signal Characteristics for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling | Notes |
|---|---|---|---|
| Carboxylic Acid (C=O) | 165 - 175 | Small (²JCF or ³JCF) | Typically a sharp singlet. |
| C-F | High (e.g., > 240 Hz) | Large (¹JCF) | Signal appears as a doublet. |
| C-NO₂ | ~148 | Small | Position influenced by the nitro group. |
| Quaternary Carbons | 125 - 150 | Varies | Carbons with no attached protons. |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, the spectrum is expected to show a single signal for the one fluorine atom. The chemical shift of this signal is influenced by its electronic environment. This signal will be split into a multiplet due to coupling with the adjacent ortho- and meta-protons on the benzoic acid ring, providing further confirmation of the substitution pattern.
To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu It would reveal the connectivity of protons within the 2-fluorobenzoic acid ring and within the 3-nitrophenyl ring separately.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). sdsu.edu This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds). sdsu.edu It is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the two aromatic rings and assigning quaternary (non-protonated) carbons, like the carbonyl carbon and the carbons at the ring junction.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The presence of the nitro group will be confirmed by two strong absorptions, one for the asymmetric stretch (around 1520-1550 cm⁻¹) and one for the symmetric stretch (around 1345-1365 cm⁻¹). The C-F bond stretch typically appears in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Raman spectroscopy provides complementary information. While the C=O and nitro group stretches are also visible in the Raman spectrum, aromatic ring vibrations often produce stronger and sharper signals than in the IR spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C=O Stretch | Carboxylic Acid | ~1700 | Strong |
| N-O Asymmetric Stretch | Nitro Group | 1520 - 1550 | Strong |
| N-O Symmetric Stretch | Nitro Group | 1345 - 1365 | Strong |
| C-F Stretch | Fluoro-aromatic | 1000 - 1300 | Medium to Strong |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₁₃H₈FNO₄, the nominal molecular weight is 261 g/mol . cymitquimica.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 261, confirming the molecular mass of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₈FNO₄. The calculated exact mass is 261.0437 u. An experimentally determined HRMS value matching this calculated mass would provide definitive evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that provides crucial structural information. For this compound, several key fragmentation pathways are expected.
A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). libretexts.org The loss of •OH from the molecular ion would result in a prominent acylium ion peak at m/z 244. The loss of the entire carboxyl group would lead to a peak at m/z 216. Another expected fragmentation is the loss of the nitro group (•NO₂, mass 46), which would produce a fragment ion at m/z 215. The stability of the biphenyl (B1667301) ring system would likely make fragments containing this core structure particularly abundant.
| m/z | Proposed Ion Structure | Loss from Molecular Ion |
|---|---|---|
| 261 | [C₁₃H₈FNO₄]⁺ | Molecular Ion [M]⁺ |
| 244 | [C₁₃H₈FNO₃]⁺ | •OH (M-17) |
| 216 | [C₁₂H₈FN]⁺ | •COOH (M-45) |
| 215 | [C₁₃H₈FO₂]⁺ | •NO₂ (M-46) |
| 188 | [C₁₂H₈F]⁺ | •COOH and •NO (from nitro group) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.
The structure of this compound contains several chromophores—parts of the molecule that absorb light. The primary chromophores are the nitrophenyl group and the conjugated biphenyl system. The presence of these extended π-systems allows for π→π* electronic transitions, which typically result in strong absorption bands in the UV region.
Crystallographic Studies
Crystallographic techniques are indispensable for revealing the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of a molecule's structure and insights into its solid-state behavior.
Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. carleton.eduresearchgate.net This non-destructive technique involves passing monochromatic X-rays through a single, high-quality crystal of the substance. carleton.edu The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. carleton.edunih.gov
Table 1: General Crystallographic Data Acquisition Parameters This table represents typical parameters for single-crystal XRD analysis and is for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Parameter | Description |
|---|---|
| Diffractometer | Bruker D8 Venture with a KAPPA four-circle goniometer ucibio.pt |
| X-ray Source | Mo-Kα or Cu-Kα microfocus source ucibio.pt |
| Detector | CMOS-based detector (e.g., Photon 100) ucibio.pt |
| Temperature | Typically maintained at low temperatures (e.g., 100 K) using a cryosystem to minimize thermal vibration |
| Data Collection | A series of diffraction images (frames) are collected as the crystal is rotated |
| Structure Solution | Solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F² |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Beyond individual molecular structure, XRD data reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, which are critical for understanding the material's physical properties, such as melting point and solubility.
For this compound, the primary intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers, where the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule, creating a stable eight-membered ring motif denoted as R²₂(8) in graph-set notation.
The presence of the fluorine atom introduces the possibility of other interactions, such as C–H···F hydrogen bonds or halogen bonding, where the electrophilic region of one halogen atom interacts with a nucleophile. The nitro group, with its partial negative charges on the oxygen atoms, can also act as a hydrogen bond acceptor. These varied interactions, including potential π-π stacking between the phenyl rings, contribute to a complex and stable three-dimensional supramolecular architecture.
Advanced Analytical Techniques for Purity and Quantification
Chromatographic methods are essential for verifying the purity of a synthesized compound and quantifying it in the presence of impurities or in a complex mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. Purity levels exceeding 98% are often reported for this compound following its synthesis and purification.
A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture. For benzoic acid derivatives, a common approach involves a gradient elution using a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient separation of the main compound from any starting materials, by-products (such as ortho-nitro isomers), or degradation products. ekb.eg Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance. ekb.eg
Table 2: Representative RP-HPLC Method Parameters This table outlines a typical HPLC method for analyzing fluorinated benzoic acids, as specific validated methods for this exact compound are proprietary or not publicly detailed. ekb.eg
| Parameter | Typical Condition |
|---|---|
| Instrument | Agilent 1260/Infinity-II or equivalent ekb.eg |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm (or similar C18 column) ekb.eg |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture ekb.eg |
| Elution | Gradient program (e.g., starting with a low percentage of B, increasing over time) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm or 254 nm ekb.eg |
| Column Temperature | 40 °C ekb.eg |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC is challenging. The high temperatures required for volatilization can lead to thermal degradation, and the polar carboxylic acid group can cause poor peak shape and adsorption on the column.
To overcome these issues, derivatization is necessary. The carboxylic acid is converted into a more volatile and less polar ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltnih.gov For example, reaction with a silylating agent like BSTFA converts the acidic proton into a TMS group, significantly increasing volatility. lmaleidykla.lt Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary column (e.g., DB-5). nist.gov GC is particularly useful for detecting volatile impurities that may not be easily observed by HPLC. google.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions and for preliminary purity assessment. For the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 2-fluoro-4-bromobenzoic acid) and the formation of the product.
The analysis is performed on a plate coated with a stationary phase, typically silica gel. A spot of the reaction mixture is applied, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separation. The separated spots are visualized, usually under UV light, and their retention factors (Rf values) are calculated to identify the product and any impurities.
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of a new compound, providing quantitative information on its elemental composition. This analysis is crucial for verifying the empirical formula of the synthesized molecule. For this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₁₃H₈FNO₄.
The molecular weight of this compound is 261.20 g/mol . Based on this, the theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F) have been determined. These calculated values serve as a benchmark for comparison with experimental data obtained from elemental analysis instrumentation.
Below is a data table outlining the theoretical elemental composition of this compound.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 59.76 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.09 |
| Fluorine | F | 19.00 | 1 | 19.00 | 7.27 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.36 |
| Oxygen | O | 16.00 | 4 | 64.00 | 24.50 |
| Total | 261.22 | 100.00 |
This table provides a clear, calculated breakdown of the elemental makeup of the title compound. In a typical research context, experimental values obtained from techniques such as combustion analysis would be compared against these theoretical percentages to confirm the purity and identity of the synthesized this compound. The close agreement between experimental and theoretical values is a critical checkpoint in the structural elucidation of a novel chemical entity.
Computational and Theoretical Chemistry Studies of 2 Fluoro 4 3 Nitrophenyl Benzoic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its molecular orbitals. For 2-Fluoro-4-(3-nitrophenyl)benzoic acid, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are critical parameters in determining the molecule's electron-donating and accepting capabilities.
Theoretical calculations for similar compounds, such as those derived from 4-amino-2-fluorobenzoic acid, have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. For a related isoxazolone derivative incorporating the 2-fluoro-4-nitrophenyl moiety, the HOMO energy was calculated to be -6.93 eV, and the LUMO energy was -3.21 eV. These values indicate the relative energies available for donating and accepting electrons.
Table 1: Calculated HOMO and LUMO Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.93 |
| LUMO | -3.21 |
Note: Data is for a structurally related isoxazolone derivative.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or the band gap. This value is a key indicator of a molecule's kinetic stability and chemical reactivity. A large band gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small band gap suggests higher reactivity and lower stability.
For the aforementioned related isoxazolone derivative, the calculated HOMO-LUMO energy gap is 3.72 eV. This relatively moderate band gap suggests that the molecule is stable yet possesses sufficient reactivity to participate in chemical reactions. This characteristic is crucial for understanding its potential as a reactive intermediate in organic synthesis.
Table 2: Calculated Band Gap Energy
| Parameter | Value (eV) |
| HOMO-LUMO Energy Gap (ΔE) | 3.72 |
Note: Data is for a structurally related isoxazolone derivative.
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity and selectivity of chemical reactions. The distribution of the electron density in these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic interactions.
The MEP map uses a color spectrum to represent different potential values. Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas correspond to sites with a high probability of attracting positively charged species. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For molecules with similar functionalities, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the nitro group and the carbonyl group of the carboxylic acid. This indicates that these are the most likely sites for interactions with electrophiles. The most positive potential is typically found around the hydrogen atom of the carboxylic acid and on the aromatic rings, particularly near the electron-withdrawing substituents, making these areas targets for nucleophiles.
The MEP map provides a clear and intuitive representation of the charge distribution across the molecule. The distinct regions of positive and negative potential in this compound and its analogues highlight the charge separation induced by the different functional groups. The electron-withdrawing nitro group and fluorine atom pull electron density towards themselves, creating electron-deficient (positive) regions on the attached phenyl ring. In contrast, the oxygen atoms of the carboxyl and nitro groups accumulate electron density, resulting in electron-rich (negative) regions. This intramolecular charge transfer is a key determinant of the molecule's polarity, solubility, and its ability to engage in intermolecular interactions such as hydrogen bonding.
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry offers powerful tools to predict the reactivity of a molecule and to model the intricate pathways of chemical reactions. For a molecule like this compound, which possesses multiple functional groups—a carboxylic acid, a fluorine substituent, and a nitro group—these methods can elucidate which sites are most susceptible to attack and the energetic feasibility of various transformations.
Transition State Analysis
Transition state (TS) analysis is a cornerstone of computational reaction modeling. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly adopted as reactants transform into products. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.
For this compound, several reactions could be computationally modeled. One key example is Nucleophilic Aromatic Substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic rings, making them susceptible to attack by nucleophiles. masterorganicchemistry.com The fluorine atom can act as a leaving group. Computational studies on similar systems, like halonitrobenzenes, have shown that the mechanism can be either a single-step (concerted) process or a multi-step process involving a stable intermediate known as a Meisenheimer complex. nih.govacs.org
Density Functional Theory (DFT) calculations are commonly employed to locate and characterize transition states. By mapping the potential energy surface, researchers can distinguish between a concerted mechanism, which has a single transition state, and a stepwise mechanism, which involves one or more intermediates and at least two transition states. researchgate.net For instance, studies on the SNAr reactions of aryl fluorides have used computational analysis to reveal a mechanistic continuum from stepwise to concerted, depending on the substrate and nucleophile. rsc.org
Illustrative Data for a Hypothetical SNAr Reaction: The following table is a hypothetical representation of data that could be generated from a transition state analysis for the reaction of this compound with a nucleophile (Nu-).
| Reaction Step | Structure Type | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Reactants + Nu⁻ | Minimum | 0.0 | N/A |
| Transition State 1 (TS1) | Saddle Point | +15.2 | -350 (C-Nu bond formation) |
| Meisenheimer Intermediate | Minimum | -5.8 | N/A |
| Transition State 2 (TS2) | Saddle Point | +8.5 | -280 (C-F bond cleavage) |
| Products + F⁻ | Minimum | -12.1 | N/A |
Reaction Mechanism Simulations
While transition state analysis provides static points on a reaction path, reaction mechanism simulations offer a dynamic view. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations and ab initio molecular dynamics (AIMD) can trace the full reaction pathway.
An IRC calculation starts from a transition state structure and follows the path of steepest descent on the potential energy surface, connecting the TS to the corresponding reactants and products. nih.gov This confirms that the located transition state indeed links the desired chemical species.
AIMD simulations model the motion of atoms over time by solving the equations of motion on a potential energy surface calculated "on-the-fly" using quantum mechanical methods. These simulations can reveal complex dynamic effects, the role of solvent molecules, and the potential for alternative, non-intuitive reaction pathways that might be missed by static models. For complex reactions like the palladium-catalyzed Suzuki-Miyaura coupling—a common method for forming the biaryl linkage in molecules like the target compound—simulations can help elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. libretexts.org
Intermolecular Interaction Analysis
The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting crystal structure, polymorphism, and material properties.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated around a molecule, and properties such as the normalized contact distance (dnorm) are mapped onto it. Red spots on a dnorm mapped surface indicate close intermolecular contacts, often corresponding to strong interactions like hydrogen bonds. nih.gov
Illustrative Data for Hirshfeld Surface Analysis: This table presents hypothetical percentage contributions of various intermolecular contacts for this compound, as would be derived from a fingerprint plot analysis.
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.5 |
| O···H / H···O | 25.2 |
| C···H / H···C | 12.8 |
| C···C (π-stacking) | 6.5 |
| N···O / O···N | 4.1 |
| F···H / H···F | 3.7 |
| Other | 2.2 |
Quantification of Non-Covalent Interactions (e.g., Hydrogen Bonds, Pi-Stacking)
Beyond the visual approach of Hirshfeld analysis, computational methods can quantify the strength of specific non-covalent interactions. rsc.org The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to locate bond critical points (BCPs) between atoms, with the properties of the BCP indicating the nature and strength of the interaction. researchgate.netnih.gov
Energy decomposition analysis (EDA) methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This provides deep insight into the fundamental nature of the forces at play. For a molecule with both a hydrogen bond donor (the carboxylic acid) and acceptor (the nitro group), as well as two aromatic rings capable of π-stacking, EDA would be invaluable for determining which forces dominate its supramolecular assembly.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. This compound has several rotatable bonds: the C-C bond between the two phenyl rings and the C-COOH bond.
Conformational Analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. Studies on similar molecules like 2-fluorobenzoic acid and biphenyl (B1667301) have shown that even subtle changes in substitution can significantly alter the preferred conformation and the rotational energy barriers. nih.govmdpi.com For the target molecule, key questions would include the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group relative to the fluorine atom.
Molecular Dynamics (MD) Simulations provide a dynamic picture of conformational flexibility. By simulating the movement of the molecule over time (from nanoseconds to microseconds), MD can explore the accessible conformational space at a given temperature, revealing how the molecule flexes, bends, and rotates. This is particularly useful for understanding the behavior of the molecule in solution, where it is not locked into a single crystal lattice geometry. Such simulations can predict the relative populations of different conformers and the timescales of their interconversion. nih.gov
Torsional Barriers and Rotational Isomerism of the Biphenyl Linkage
The rotation around the C-C single bond connecting the fluoro-substituted benzoic acid ring and the nitrophenyl ring in this compound is not entirely free. Steric hindrance between the substituents on the two rings creates an energy barrier to rotation. This phenomenon, known as torsional strain, leads to the existence of rotational isomers, or conformers, which are stable at energy minima. The energy required to overcome this barrier is referred to as the torsional barrier or rotational energy barrier.
In substituted biphenyls, the magnitude of this rotational barrier is primarily influenced by the size of the substituents at the ortho positions (the positions adjacent to the inter-ring bond). libretexts.org For this compound, the key ortho substituents are the fluorine atom on one ring and a hydrogen atom on the other. While a fluorine atom is relatively small, it is larger than a hydrogen atom and thus introduces a degree of steric repulsion that hinders free rotation.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the potential energy surface for the rotation around the biphenyl linkage. biomedres.us Such a calculation for this compound would involve systematically rotating one phenyl ring relative to the other and calculating the energy at each step. The resulting energy profile would likely show two primary energy barriers corresponding to planar conformations where the steric repulsion between the ortho substituents and the two rings is maximized. The transition states for rotation would correspond to these high-energy planar conformations.
For a substituted biphenyl to be resolvable into stable enantiomers at room temperature, a rotational barrier of approximately 16 to 19 kcal/mol is generally required. libretexts.org Given the presence of a relatively small fluorine atom as the only ortho substituent, the torsional barrier in this compound is expected to be lower than this threshold, allowing for relatively rapid interconversion between conformers at room temperature.
A hypothetical data table derived from a computational study could look like the following, illustrating the expected energy profile.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | High (Transition State) | Planar |
| ~45 | Low (Energy Minimum) | Twisted |
| 90 | Intermediate | Perpendicular |
| ~135 | Low (Energy Minimum) | Twisted |
| 180 | High (Transition State) | Planar |
This table is illustrative and based on general principles of substituted biphenyls; specific values for this compound would require dedicated computational studies.
Stability of Different Conformers
The relative stability of the different conformers of this compound is determined by a combination of steric and electronic factors. The most stable conformers will correspond to the energy minima on the potential energy surface. For most biphenyl compounds, these are non-planar, or "twisted," conformations where the steric clash between the ortho substituents is minimized. libretexts.org The dihedral angle of the most stable conformer is a balance between the destabilizing steric interactions in the planar form and the loss of some electronic conjugation in the non-planar form.
The nitro group also prefers planarity with its phenyl ring for optimal resonance stabilization. The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions between the functional groups. For instance, a particular twisted conformation might be stabilized by a favorable interaction between the fluorine atom and the nitro group, or between the carboxylic acid proton and the nitro group's oxygen atoms, although the latter is less likely given the distance in a twisted conformer.
Computational studies would provide the relative energies of the different stable conformers. These calculations would typically be performed using DFT methods with a suitable basis set to accurately capture both the steric and electronic effects. mdpi.com The results would indicate the most probable conformation(s) of the molecule in the gas phase or in different solvent environments (if a solvent model is applied).
A summary of expected findings from such a computational analysis could be presented as follows:
| Conformer | Dihedral Angle (Ring-Ring) | Dihedral Angle (COOH) | Relative Stability (kcal/mol) |
| Conformer 1 (Twisted) | ~45° | ~0° | 0 (Most Stable) |
| Conformer 2 (Twisted) | ~135° | ~0° | Very close to 0 |
| Conformer 3 (Planar) | 0° | ~0° | Higher Energy (Transition State) |
| Conformer 4 (Perpendicular) | 90° | ~0° | Intermediate Energy |
This table is a generalized representation. The exact energy differences and dihedral angles for this compound would need to be determined through specific quantum chemical calculations.
Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
The strategic placement of reactive functional groups makes 2-Fluoro-4-(3-nitrophenyl)benzoic acid a versatile intermediate in multi-step organic syntheses. The carboxylic acid can readily undergo esterification or amidation reactions, while the nitro group and fluorine atom offer pathways for further molecular elaboration.
A primary role of this compound is to serve as a precursor for other substituted fluorinated aromatic molecules. The nitro group is a strong electron-withdrawing moiety that can be chemically transformed to introduce new functionalities. A key and well-established transformation is the reduction of the nitro group to an amino group.
This reaction converts this compound into 2-Fluoro-4-(3-aminophenyl)benzoic acid . This resulting aminophenyl derivative is a valuable intermediate in its own right, particularly in medicinal chemistry and the synthesis of heterocyclic compounds, where the amino group can be used to form new rings or act as a key binding motif. The reagents for this reduction are standard in organic chemistry and include catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or metal-based reducing agents like tin(II) chloride.
The inherent biphenyl (B1667301) structure of this compound makes it a suitable candidate for constructing larger, complex polyaromatic systems. Polycyclic aromatic hydrocarbons (PAHs) and related extended π-systems are significant in materials science and electronics. The existing aromatic framework of this compound can be extended through various cross-coupling reactions, although specific examples originating from this compound are not widely documented in public literature. The presence of the carboxylic acid and the potential to modify the nitro group provide synthetic handles to link this biphenyl unit to other aromatic systems, thereby building more elaborate, multi-ring structures.
Building Block for Advanced Chemical Structures
The compound's defined geometry and functional groups make it a prospective component for the rational design of advanced, three-dimensional chemical structures.
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The features of this compound—a polar carboxylic acid group, an electronegative fluorine atom, and an electron-withdrawing nitro group—make it a candidate for studies involving molecular recognition and self-assembly. These groups can participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking. This allows the molecule to potentially interact in a predictable manner with other molecules (guests) or with itself to form larger, ordered assemblies.
Potential in Materials Science Research
The unique combination of fluorine and a nitro group suggests significant potential for this compound in materials science. Fluorinated polymers and materials often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. The nitro group, being strongly electron-withdrawing, can also modify the electronic characteristics of a material and influence intermolecular interactions.
There is industrial interest in using this compound for the production of advanced materials, including specialized polymers and coatings. It could be incorporated as a monomer or an additive. As a monomer, the carboxylic acid could be used to form polyester (B1180765) or polyamide chains. The pendant fluorinated nitrophenyl group would then impart specific properties to the polymer backbone. As an additive, it could be used to modify the surface properties or bulk characteristics of other materials.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1261968-85-7 |
| Molecular Formula | C₁₃H₈FNO₄ |
| Molecular Weight | 261.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Fluoro-3'-nitro-[1,1'-biphenyl]-4-carboxylic acid |
Data sourced from publicly available chemical supplier information. cymitquimica.com
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₃H₈FNO₄ |
| 2-Fluoro-4-(3-aminophenyl)benzoic acid | C₁₃H₁₀FNO₂ |
Polymer Synthesis and Functionalization
While specific examples of polymers synthesized directly from this compound are not readily found in scientific literature, the compound's structure lends itself to being a monomer in polycondensation reactions. The carboxylic acid can react with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the fluorine and nitro groups into a polymer backbone could significantly influence the final properties of the material. For instance, fluorinated polyamides are known for their enhanced thermal stability and solubility in organic solvents. researchgate.netresearchgate.net
The general synthetic route for creating aromatic polyamides, often referred to as aramids, involves the reaction of a dicarboxylic acid with a diamine. In a hypothetical scenario, this compound could be chemically modified to a diamine derivative and then polymerized with an aromatic dicarboxylic acid to produce a novel fluorinated and nitrated polyamide. Such a polymer would be expected to exhibit high thermal stability and potentially unique film-forming and mechanical properties. researchgate.net
Table 1: Hypothetical Polymerization Reactants
| Monomer 1 (Diamine Derivative) | Monomer 2 (Dicarboxylic Acid) | Resulting Polymer |
| Diamino-derivative of this compound | Terephthalic acid | Aromatic Polyamide |
| Commercially available diamine | Dicarboxylic acid derivative of this compound | Aromatic Polyamide |
The functionalization of existing polymers is another potential application. The reactivity of the nitro group, which can be reduced to an amine, offers a pathway to graft this molecule onto polymers with appropriate reactive sites. This could be used to modify the surface properties of a material.
Development of Coatings and Thin Films
The development of specialized coatings and thin films is another area where this compound could theoretically be applied. Polymer-based coatings are widely used for the protection of various surfaces. mdpi.com The incorporation of fluorinated compounds into polymers used for coatings can enhance their water-repellent properties. researchgate.net
Although direct application of this compound in coatings is not documented, its derivatives could be used to create polymers for high-performance coatings. For example, a polyester or polyamide synthesized using this acid could be dissolved in a suitable solvent and applied as a thin film. The presence of the fluorinated biphenyl structure might contribute to a hard and durable coating with good adhesion and resistance to environmental factors. researchgate.net
Table 2: Potential Properties of Coatings Derived from this compound
| Property | Potential Influence of the Compound |
| Hydrophobicity | The fluorine atom can increase the water-repellency of the coating. researchgate.net |
| Thermal Stability | Aromatic and fluorinated polymer backbones generally exhibit high thermal resistance. researchgate.net |
| Chemical Resistance | The stable aromatic structure could provide resistance to chemical degradation. |
| Adhesion | The polar nitro and carboxylic acid groups could enhance adhesion to substrates. |
Applications in Advanced Functional Materials (non-biological)
The unique combination of functional groups in this compound suggests its potential use in the creation of advanced functional materials with specific non-biological applications. For instance, compounds with nitro-substituted aromatic rings are known to exhibit nonlinear optical (NLO) properties. The synthesis of materials incorporating this acid could lead to new NLO materials.
While no specific studies on the NLO properties of materials derived from this compound are available, related research on other nitroaromatic compounds provides a basis for this potential application. The synthesis of polymers or crystals containing this molecule could result in materials with second- or third-order NLO responses, which are of interest for applications in optoelectronics and photonics.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of biaryl compounds like 2-Fluoro-4-(3-nitrophenyl)benzoic acid often relies on traditional cross-coupling methods, such as the Suzuki-Miyaura reaction. uri.eduacs.org While effective, these methods can present challenges in terms of catalyst cost, product purification, and waste generation. Future efforts will be directed towards creating more atom-economical and environmentally benign synthetic pathways. uri.edu
Catalytic Strategies for Enhanced Selectivity and Yield
The core synthesis of this compound involves a cross-coupling reaction. Research into advanced catalytic systems is crucial for improving efficiency and selectivity.
Advanced Palladium Catalysts: While palladium is a cornerstone of cross-coupling, research is ongoing to develop more active and stable catalysts. For instance, the use of specialized ligands can enhance the efficiency of Suzuki-Miyaura couplings, even in aqueous media, which is beneficial for sustainability. nih.gov The development of PEG-bound phosphine (B1218219) ligands has shown promise in the synthesis of other ortho-nitro-substituted biaryls, allowing for catalyst recycling. nih.gov
Earth-Abundant Metal Catalysis: A significant challenge is the reliance on expensive and precious metals like palladium. acs.org Future research should explore the use of earth-abundant transition metals such as iron and cobalt as catalysts for the biaryl synthesis. acs.org
Heterogeneous Catalysis: To simplify product purification and catalyst recovery, the development of heterogeneous catalysts is a key goal. Immobilized transition metal catalysts, where the metal is supported on a solid matrix, can be used in packed-bed reactors, although challenges like metal leaching must be addressed. acsgcipr.org
| Catalyst System | Potential Advantages for Synthesis | Key Research Challenges |
| Advanced Pd/Ligand Complexes | High yields and enantioselectivity, potential for aqueous reactions. nih.gov | Cost of palladium and specialized ligands, catalyst recycling. |
| Earth-Abundant Metal Catalysts (Fe, Co) | Lower cost, increased sustainability. acs.org | Often lower catalytic activity and broader selectivity compared to palladium. |
| Heterogeneous/Immobilized Catalysts | Ease of separation and recycling, suitability for flow chemistry. acsgcipr.org | Catalyst deactivation, metal leaching into the product, potential for clogging in flow systems. riken.jp |
Flow Chemistry and Continuous Processing Approaches
Transitioning from batch to continuous manufacturing offers significant advantages in safety, quality, and economics for producing pharmaceutical intermediates. nih.govntnu.no Flow chemistry, in particular, is well-suited for optimizing reactions like the Suzuki-Miyaura coupling. acsgcipr.orgyoutube.com
Enhanced Safety and Control: Continuous flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions. nih.gov This is particularly important for managing potentially exothermic reactions or handling unstable intermediates. ntnu.nobeilstein-journals.org
Scalability and Efficiency: Flow processes can be scaled up more readily than batch processes and can be run for extended periods, generating large quantities of material from a small reactor footprint. beilstein-journals.orgbcrec.id The use of packed-bed reactors with solid-supported catalysts can further streamline the synthesis. riken.jp
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. acs.org This significantly reduces waste, solvent use, and manual handling.
A future goal would be to develop a fully continuous, multi-step synthesis of this compound, potentially starting from simpler, unfunctionalized aromatic precursors. acs.org
Exploration of Novel Reaction Chemistry
The functional groups present in this compound—the fluoro, nitro, and carboxylic acid moieties—are all amenable to a wide range of chemical transformations. Research into novel reactions of this specific scaffold could lead to a diverse library of derivatives with unique properties.
New Carbon-Carbon and Carbon-Heteroatom Bond Formations
Developing novel methods to form C-C and C-heteroatom bonds using the existing scaffold is a key area for expanding its synthetic utility.
Decarboxylative Coupling: Carboxylic acids are increasingly being used as substrates in cross-coupling reactions where the carboxyl group is removed. rsc.orgrsc.org This opens up the possibility of using this compound as an aryl donor in novel C-C bond-forming reactions. rsc.org
C-H Functionalization: Direct C-H activation is a powerful strategy for forming new bonds in an atom-economical manner. bohrium.com Research could target the selective functionalization of the C-H bonds on either of the aromatic rings to introduce new substituents, guided by the directing effects of the existing functional groups. acs.orgbohrium.com This would avoid the need for pre-functionalized starting materials. uri.edu
Atroposelective Synthesis: The biaryl scaffold of the molecule presents the possibility of axial chirality, especially with further substitution at the ortho positions. Developing catalytic asymmetric methods to control this stereochemistry would be a significant advance, leading to enantiomerically pure compounds. nih.gov
Advanced Computational Modeling for Property Prediction
Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive trial-and-error experimentation. arxiv.orgresearchgate.net
Predicting Reaction Outcomes: Methods based on Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the regioselectivity of substitutions on the aromatic rings. nih.govrsc.org For instance, DFT can calculate the relative stabilities of intermediates in SNAr reactions to predict which site is most likely to react. nih.govnih.gov
Machine Learning for Property Prediction: Machine learning (ML) and graph neural networks (GNNs) are emerging as powerful tools for predicting a wide range of quantum chemical properties with high accuracy and low computational cost. researchgate.netchemrxiv.org An ML model could be trained on data from similar compounds to predict the physicochemical properties, spectral data, and even potential bioactivity of novel derivatives of this compound. acs.orgaalto.fi
High-Throughput Virtual Screening: By combining computational modeling with large virtual libraries of potential derivatives, researchers can perform high-throughput screening to identify candidates with desired properties before committing to their synthesis. arxiv.org This approach can dramatically accelerate the discovery of new materials or biologically active compounds.
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Modeling transition states and intermediates of potential reactions. nih.gov | Prediction of reaction feasibility, regioselectivity, and kinetic barriers. rsc.orgchemistryworld.com |
| Machine Learning (e.g., GNNs) | Predicting properties like solubility, electronic properties, and bioactivity. researchgate.netacs.org | Rapid screening of virtual compound libraries to prioritize synthetic targets. arxiv.org |
| Multivariate Linear Regression | Building quantitative models to predict relative reaction rates based on structural descriptors. nih.gov | A tool for synthetic planning, allowing chemists to choose the most promising reaction pathways. |
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing 2-Fluoro-4-(3-nitrophenyl)benzoic acid with high purity?
- Methodological Answer : Synthesis typically involves sequential cross-coupling and nitration steps. For example:
- Step 1 : Suzuki-Miyaura coupling of 2-fluoro-4-bromobenzoic acid with 3-nitrophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., DMF/H₂O) at 80–100°C .
- Step 2 : Optimize nitro group introduction via controlled nitration (HNO₃/H₂SO₄) to avoid over-nitration.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water .
- Critical Factors : Solvent polarity affects nitro group orientation; excess nitrating agents reduce yield .
Q. How can spectroscopic and chromatographic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxyl proton (δ ~12 ppm). Fluorine splitting patterns distinguish ortho/meta substituents .
- FT-IR : Confirm carboxylic acid (-COOH, ~1700 cm⁻¹) and nitro (-NO₂, ~1520/1350 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid) to verify molecular ion [M-H]⁻ at m/z 289.04 .
Q. What are the primary biological targets and assays for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PDE4B) using fluorescence polarization assays .
- Antimicrobial Activity : Test via microdilution (MIC assays) against Gram-positive/negative strains .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁸F) and quantify accumulation in cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How do electronic effects of the 3-nitrophenyl group influence reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The nitro group is strongly electron-withdrawing (-I/-M), directing EAS to the 5-position of the benzoic acid core .
- Experimental Validation : Compare bromination (Br₂/FeBr₃) yields at different positions via LC-MS .
- Data Table :
| Substituent | EAS Position | Yield (%) |
|---|---|---|
| -NO₂ | 5 | 78 |
| -CF₃ | 6 | 65 |
| -CH₃ | 3 | 82 |
Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for fluorinated benzoic acids?
- Methodological Answer :
- Meta-Analysis : Cross-reference crystallography (PDB: 2QYL, 3G45) with docking simulations (AutoDock Vina) to identify binding pose discrepancies .
- Isosteric Replacement : Synthesize analogs (e.g., replacing -NO₂ with -CN or -SO₂CF₃) and compare IC₅₀ values .
- Statistical Validation : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. How can X-ray crystallography elucidate intermolecular interactions in metal-organic frameworks (MOFs) incorporating this compound?
- Methodological Answer :
- Coordination Studies : React with lanthanide salts (e.g., Eu³⁺) in DMF/EtOH to form MOFs. Analyze via single-crystal XRD to identify carboxylate-O–metal bonds and π-stacking .
- Thermal Stability : Perform TGA to assess decomposition temperatures (>300°C for nitro-containing MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
